F-Chemotactic peptide

Formyl Peptide Receptor Neutrophil Chemotaxis Binding Affinity

Choose F-Chemotactic peptide (CAS 71901-21-8) for your FPR1 research. Unlike the prototypical fMLP, this synthetic hexapeptide features a critical norleucine substitution for methionine, conferring robust resistance to oxidative inactivation by neutrophil-derived ROS. With a high binding affinity (Kd ≈ 2.2 nM for FPR1), it enables sustained, reproducible receptor activation at lower concentrations, minimizing desensitization. Ideal for long-term migration assays, superoxide production studies, and as a scaffold for fluorescent or biotinylated probe development. Ensure experimental consistency with this oxidation-resistant, high-purity (≥98%) FPR1 agonist.

Molecular Formula C43H65N7O9
Molecular Weight 824.0 g/mol
CAS No. 71901-21-8
Cat. No. B1672311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameF-Chemotactic peptide
CAS71901-21-8
SynonymsCHO-Nle-Leu-Phe-Nle-Tyr-Lys
F-chemotactic peptide
F-peptide
fNle-Leu-Phe-Nle-Tyr-Lys
FNleLFNleYK
FNLPNTL
fNorleu-Leu-Phe-Norleu-Tyr-Lys
formylnorleucyl-leucyl-phenylalanyl-norleucyl-tyrosyl-lysine
N-formyl hexapeptide
N-formyl-Nle-Leu-Phe-Nle-Tyr-Lys
Molecular FormulaC43H65N7O9
Molecular Weight824.0 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCC)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCN)C(=O)O)NC=O
InChIInChI=1S/C43H65N7O9/c1-5-7-16-32(45-27-51)38(53)48-35(24-28(3)4)40(55)50-36(25-29-14-10-9-11-15-29)41(56)46-33(17-8-6-2)39(54)49-37(26-30-19-21-31(52)22-20-30)42(57)47-34(43(58)59)18-12-13-23-44/h9-11,14-15,19-22,27-28,32-37,52H,5-8,12-13,16-18,23-26,44H2,1-4H3,(H,45,51)(H,46,56)(H,47,57)(H,48,53)(H,49,54)(H,50,55)(H,58,59)/t32-,33-,34-,35-,36-,37-/m0/s1
InChIKeyXZMLMTGOWVWIRV-DUGSHLAESA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

F-Chemotactic Peptide (CAS 71901-21-8): A Hexapeptide FPR Agonist for Neutrophil Chemotaxis Research


F-Chemotactic peptide (CAS 71901-21-8), a synthetic N-formyl hexapeptide with the sequence For-Nle-Leu-Phe-Nle-Tyr-Lys, is a potent agonist of the formyl peptide receptor (FPR) [1]. This compound is primarily recognized for its robust chemoattractant activity towards human neutrophils, making it a valuable tool for investigating FPR-mediated signaling pathways in innate immunity and inflammation .

Why F-Chemotactic Peptide (CAS 71901-21-8) Cannot Be Replaced by Simple FPR Agonists Like fMLP


Generic substitution within the class of N-formyl peptide receptor (FPR) agonists is scientifically unsound due to substantial differences in molecular structure, which directly dictate receptor affinity, selectivity, and susceptibility to oxidative inactivation . The prototypical agonist, N-formyl-Met-Leu-Phe (fMLP), contains a methionine residue that is highly prone to oxidation by reactive oxygen species (ROS) secreted by activated neutrophils, leading to a self-limiting biological signal [1]. In contrast, F-Chemotactic peptide incorporates the non-standard amino acid norleucine (Nle) in place of methionine. This critical substitution confers enhanced chemical stability against oxidative degradation, thereby providing a more robust and reliable tool for in vitro and in vivo assays where prolonged or consistent receptor activation is required .

Quantitative Evidence for Selecting F-Chemotactic Peptide (CAS 71901-21-8) Over Alternative FPR Agonists


F-Chemotactic Peptide Demonstrates Superior Binding Affinity (Kd) at FPR1 Compared to the Canonical Ligand fMLP

F-Chemotactic peptide exhibits high-affinity binding to its primary target, FPR1. Its affinity, measured by a dissociation constant (Kd) of approximately 2.2 nM , is significantly greater than that reported for the canonical FPR1 agonist, N-formyl-Met-Leu-Phe (fMLP). fMLP has a reported inhibitory constant (Ki) of 38 nM for FPR1 . This difference in binding constants indicates that F-Chemotactic peptide can occupy a greater fraction of FPR1 receptors at lower concentrations, potentially translating to more efficient and sustained activation in experimental systems.

Formyl Peptide Receptor Neutrophil Chemotaxis Binding Affinity

F-Chemotactic Peptide Overcomes the Oxidative Instability Inherent to Methionine-Containing Agonists Like fMLP

A key limitation of the widely used tripeptide fMLP is its susceptibility to oxidative inactivation. Methionine residues, like the one in fMLP, are readily oxidized by reactive oxygen species (ROS) produced by activated neutrophils, which can terminate the signaling event [1]. In a study examining the efficacy of chemoattractants, F-Chemotactic peptide was associated with a 62% oxidation metric, compared to a 46% metric for fMLP, indicating distinct chemical behaviors in an oxidative environment [2]. More importantly, F-Chemotactic peptide's structure, which replaces the oxidation-prone methionine with norleucine (Nle), is specifically designed to confer enhanced resistance to this oxidative degradation .

Peptide Stability Oxidative Inactivation Neutrophil Biology

F-Chemotactic Peptide: A Validated and Highly Potent Chemoattractant for Human Neutrophils

F-Chemotactic peptide is explicitly defined as a "potent chemoattractant for human neutrophils" by authoritative databases [1]. Its radiolabeled form has been validated to retain full biological activity in human neutrophil chemotaxis assays . This contrasts with the large body of structure-activity relationship (SAR) studies for fMLP analogs, where minor modifications frequently lead to partial agonism, biased signaling, or complete loss of function [2]. This validation provides a high-confidence baseline for users seeking a reliable, full agonist with predictable chemotactic activity.

Neutrophil Migration Chemotaxis Potency

F-Chemotactic Peptide Serves as a Versatile Scaffold for Generating Labeled Probes for Imaging and Receptor Tracking

Unlike the simpler tripeptide fMLP, the hexapeptide structure of F-Chemotactic peptide offers multiple sites for chemical modification without abolishing biological activity. This property has been exploited to create stable, functional conjugates, such as F-Chemotactic peptide-fluorescein (CAS 117576-09-7) for microscopy and radiolabeled derivatives like fNle-Leu-Phe-Nle-[125I]Tyr-Lys for autoradiography [1]. The literature demonstrates that these conjugates retain high-affinity binding to FPR1, enabling their use in visualizing chemotactic responses and tracking receptor internalization .

Molecular Imaging Receptor Trafficking Fluorescent Probe

Optimal Use Cases for F-Chemotactic Peptide (CAS 71901-21-8) in Research and Development


Long-Term Neutrophil Chemotaxis and Activation Assays Requiring Stable Stimulus

For experiments where neutrophils are exposed to a chemoattractant for extended periods (e.g., long-term migration assays, superoxide production assays), F-Chemotactic peptide is the preferred agonist due to its demonstrated resistance to oxidative inactivation . Its enhanced stability, compared to the easily oxidized methionine residue in fMLP, ensures a consistent and sustained FPR1 signal, minimizing experimental drift and providing more reproducible data [1].

High-Content Screening and Advanced Fluorescence Microscopy of FPR1-Mediated Events

F-Chemotactic peptide is an excellent choice for developing fluorescently labeled probes. The commercially available F-Chemotactic peptide-fluorescein conjugate retains high-affinity FPR1 binding and serves as a validated tool for visualizing receptor dynamics, including clustering and internalization, on live neutrophils . Its robust activity post-conjugation simplifies the creation of custom fluorescent, biotinylated, or other labeled derivatives for high-content screening assays, flow cytometry, and advanced imaging techniques .

Experiments Requiring Minimal Off-Target Effects at Low Concentrations

In studies where precise, low-level receptor activation is critical to avoid cellular desensitization or bystander activation, F-Chemotactic peptide's high binding affinity (Kd ≈ 2.2 nM for FPR1) is a distinct advantage . Researchers can use significantly lower concentrations of this peptide compared to fMLP (Ki = 38 nM) to achieve equivalent receptor occupancy, reducing the risk of off-target interactions and non-specific cellular responses .

Structural Biology and Receptor-Ligand Interaction Studies

The distinct hexapeptide sequence of F-Chemotactic peptide, particularly the replacement of methionine with norleucine, provides a unique chemical scaffold for investigating the structural determinants of FPR1 binding and activation . This makes it an ideal tool for use in conjunction with computational modeling, site-directed mutagenesis studies of FPR1, or comparative pharmacological profiling against other formylated peptides to map receptor-ligand interaction domains and signaling outcomes [2].

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